3,3'-Dibromo-2,2'-bithiophene
Overview
Description
3,3’-Dibromo-2,2’-bithiophene (CAS Number: 51751-44-1) is a key intermediate for the preparation of semiconducting molecules, oligothiophenes, and polymers . These compounds find applications in a variety of organic electronic and optoelectronic devices .
Synthesis Analysis
3,4′-Dibromo-2,2′-bithiophene can be converted into corresponding bis (alkylsulfanyl) derivatives through bromine–lithium exchange, followed by reaction with two dialkyl disulfides (Me2S2 or Bu2S2) .
Molecular Structure Analysis
The molecular formula of 3,3’-Dibromo-2,2’-bithiophene is C8H4Br2S2 . The molecular weight is 324.06 g/mol . The SMILES string representation is Brc1ccsc1-c2sccc2Br .
Chemical Reactions Analysis
3,4′-Dibromo-2,2′-bithiophene can be converted into corresponding bis (alkylsulfanyl) derivatives through bromine–lithium exchange, followed by reaction with two dialkyl disulfides (Me2S2 or Bu2S2) .
Physical And Chemical Properties Analysis
3,3’-Dibromo-2,2’-bithiophene is a powder form substance . Its melting point is between 97-101 °C .
Scientific Research Applications
This compound has also been used in studies related to electrochemical properties and atropisomerism in 2,2′-bithiophene (Speck et al., 2012), and as starting molecules for electrochemical polymerization of poly(3-methylthiophenes) (Arbizzani et al., 1992). Additionally, it is utilized as a starting compound for a novel soluble red π conjugated polymer (Sato et al., 2005) and for the development of arylene vinylene-based organic semiconductors (Bhuwalka et al., 2015).
Safety And Hazards
Future Directions
3,3’-Dibromo-2,2’-bithiophene can potentially be used in the designing and synthesis of a variety of optoelectronic and electronic devices, which include organic solar cells, thin film transistors, chemical sensors, and photovoltaic cells . This suggests that it could play a significant role in the development of new materials for these applications.
properties
IUPAC Name |
3-bromo-2-(3-bromothiophen-2-yl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2S2/c9-5-1-3-11-7(5)8-6(10)2-4-12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRZCEVRNLKHAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C2=C(C=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356044 | |
Record name | 3,3'-dibromo-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dibromo-2,2'-bithiophene | |
CAS RN |
51751-44-1 | |
Record name | 3,3'-dibromo-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-DIBROMO-2,2'-BITHIOPHENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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